BenchChemオンラインストアへようこそ!

1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling

1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid (CAS 1009376-52-6, MFCD10688324) is a Boc-protected, 4-methyl-substituted piperidine-3-carboxylic acid with molecular formula C₁₂H₂₁NO₄ and molecular weight 243.30 g·mol⁻¹. It belongs to the nipecotic acid (piperidine-3-carboxylic acid) structural class and contains two stereogenic centers at C3 and C4, giving rise to cis/trans diastereomer pairs.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 1009376-52-6
Cat. No. B1520929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid
CAS1009376-52-6
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO4/c1-8-5-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
InChIKeyIFPZGYNNPYYDGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid (CAS 1009376-52-6): Compound Class & Procurement-Relevant Characteristics


1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid (CAS 1009376-52-6, MFCD10688324) is a Boc-protected, 4-methyl-substituted piperidine-3-carboxylic acid with molecular formula C₁₂H₂₁NO₄ and molecular weight 243.30 g·mol⁻¹ [1]. It belongs to the nipecotic acid (piperidine-3-carboxylic acid) structural class and contains two stereogenic centers at C3 and C4, giving rise to cis/trans diastereomer pairs [2]. Commercially, this compound is supplied as a racemic mixture at purities typically ranging from 95% to 98%, with the Boc group providing orthogonal amine protection for multi-step synthetic sequences [1].

Why 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid Cannot Be Replaced by Unsubstituted Boc-nipecotic Acid or Positional Isomers


Piperidine-based amino acid building blocks are not interchangeable despite shared core scaffolds. The 4-methyl substituent on the piperidine ring introduces a stereogenic center and increases lipophilicity relative to unsubstituted Boc-nipecotic acid (XLogP3-AA 1.6 for the target vs. LogP 1.09–1.656 for Boc-nipecotic acid), altering both pharmacokinetic disposition and conformational preferences . Furthermore, the 3-carboxylic acid regioisomer (nipecotic acid scaffold) is the pharmacophoric anchor for GABA transporter inhibition, whereas the 4-carboxylic acid regioisomer (isonipecotic acid scaffold) exhibits a distinct biological profile [1]. Simple substitution with Boc-nipecotic acid or Boc-isonipecotic acid therefore risks loss of target engagement, altered ADME properties, and failure to reproduce structure–activity relationships established with the 4-methyl-3-carboxy scaffold.

Quantitative Differentiation Evidence for 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid Versus Closest Analogs


Lipophilicity Comparison: 4-Methyl Substitution Elevates LogP Relative to Unsubstituted Boc-Nipecotic Acid

The 4-methyl substituent on the target compound measurably increases lipophilicity compared to the unsubstituted Boc-nipecotic acid scaffold. The target compound exhibits a computed XLogP3-AA of 1.6 [1] and an experimentally estimated LogP of 1.902 [2]. In contrast, Boc-nipecotic acid (CAS 84358-12-3) has a reported LogP ranging from 1.09 to 1.656 across data sources . This difference of ΔLogP ≈ +0.25 to +0.8 log units indicates enhanced membrane partitioning for the 4-methyl derivative, a parameter that directly influences passive permeability, CNS penetration potential, and non-specific protein binding.

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling

Stereochemical Complexity: cis/trans Diastereomerism Provides Tunable Conformational Constraint Absent in Unsubstituted Analogs

The 4-methyl group introduces a second stereogenic center at C4 in addition to the C3 carboxylic acid-bearing carbon, generating two diastereomeric pairs (cis and trans) that are absent in unsubstituted Boc-nipecotic acid. Cossy and Belotti demonstrated that N-Boc-4-methylpiperidine can be diastereoselectively lithiated and carboxylated to produce cis- or trans-4-methylpipecolic acid derivatives in a two-step sequence, with the cis isomer being thermodynamically favored [1]. Unsubstituted Boc-nipecotic acid cannot offer this stereochemical diversity, making the 4-methyl compound essential when specific relative stereochemistry is required for target binding, as in the conformationally constrained piperidine scaffolds found in thrombin inhibitors and GABA transporter ligands.

Stereochemistry Conformational Restriction Diastereoselective Synthesis

Regioisomeric Differentiation: 3-Carboxylic Acid (Nipecotic Acid) vs. 4-Carboxylic Acid (Isonipecotic Acid) Determines GABA Transporter Pharmacology

The carboxylic acid position on the piperidine ring fundamentally determines the biological target profile. Nipecotic acid (3-carboxylic acid) and its derivatives are well-established competitive inhibitors of GABA uptake with IC₅₀ values in the low micromolar range (e.g., nipecotic acid IC₅₀ ≈ 3–10 μM at GABA transporters) [1]. In contrast, isonipecotic acid (4-carboxylic acid) exhibits a different pharmacology, acting primarily as a GABA receptor ligand with IC₅₀ of 0.33 μM at GABA binding sites rather than as a transport inhibitor [1]. The target compound, bearing the 3-carboxylic acid, retains the nipecotic acid pharmacophore while the 4-methyl group provides additional steric and lipophilic modulation, making it the correct regioisomeric choice when GABA transporter inhibition is the intended biological mechanism.

GABA Transporter Regioisomerism Neurotransmitter Reuptake Inhibition

Acid Dissociation Constant (pKa) Similarity Confirms That Differential Lipophilicity, Not Ionization State, Drives Property Differentiation

The predicted pKa of the carboxylic acid group for (3S,4S)-1-Boc-4-methylpiperidine-3-carboxylic acid is 4.50±0.40, compared to 4.49±0.20 for Boc-nipecotic acid . This near-identical pKa indicates that the 4-methyl group does not significantly alter the ionization state of the carboxylic acid at physiological pH. Therefore, the observed differences in lipophilicity (ΔLogP ≈ +0.25–0.8) and membrane permeability between the target compound and Boc-nipecotic acid are attributable to the intrinsic hydrophobicity of the methyl substituent rather than changes in charge state—a key consideration when designing extended SAR series where incremental LogP adjustments are desired without perturbing electrostatic interactions.

pKa Ionization State Physicochemical Differentiation

Pharmaceutical Relevance: 4-Methylpipecolic Acid Scaffold Is a Key Component of FDA-Approved Argatroban, Demonstrating Proven Clinical Utility of This Substitution Pattern

The 4-methylpiperidine carboxylic acid scaffold is clinically validated through the FDA-approved thrombin inhibitor Argatroban, which incorporates (2R,4R)-4-methylpiperidine-2-carboxylic acid as its core chiral component [1]. While Argatroban uses the 2-carboxylic acid regioisomer (pipecolic acid series), the synthetic accessibility of 4-methylpiperidine-3-carboxylic acid derivatives from the same N-Boc-4-methylpiperidine precursor—as demonstrated by Cossy and Belotti—positions this compound class as a direct entry point for exploring 3-carboxylic acid analogs with similar conformational constraints [2]. In contrast, unsubstituted Boc-nipecotic acid lacks the 4-methyl group that contributes to the conformational rigidity essential for the potency of Argatroban (Ki = 19 nM for thrombin) [1].

Drug Intermediate Thrombin Inhibitor Argatroban

Procurement-Relevant Application Scenarios for 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid Based on Quantitative Evidence


CNS Drug Discovery: GABA Transporter Modulator Lead Optimization

The 3-carboxylic acid scaffold of this compound retains the GABA transporter pharmacophore, while the 4-methyl group provides a measurable increase in lipophilicity (ΔLogP ≈ +0.25–0.8 vs. Boc-nipecotic acid [1]) that can enhance passive blood-brain barrier penetration. The availability of both cis and trans diastereomers [2] allows systematic probing of conformational preferences at GABA transporters (mGAT1–mGAT4), enabling the identification of stereospecific inhibitors with improved CNS exposure relative to unsubstituted nipecotic acid leads.

Peptidomimetic Synthesis: Conformationally Constrained Amino Acid Building Block

The Boc-protected amine and free carboxylic acid functionalities make this compound suitable for direct incorporation into peptide chains via standard solid-phase or solution-phase amide coupling. The 4-methyl substituent introduces conformational constraint that mimics the steric profile of valine or isoleucine within a cyclic scaffold [1]. The near-identical pKa of the carboxylic acid (4.50 vs. 4.49 for Boc-nipecotic acid) ensures that coupling reactivity is preserved while the enhanced lipophilicity improves the pharmacokinetic profile of the resulting peptidomimetics.

Matrix Metalloproteinase (MMP) Inhibitor Development: Substituted Piperidine Carboxylic Acid Scaffold

Substituted piperidine-3-carboxylic acids have been reported as potent, selective MMP inhibitors with low nanomolar potency against MMP-2, -3, -8, -9, and -13 while sparing MMP-1 and MMP-7 [1]. The 4-methyl substitution on the target compound provides an additional vector for exploring the S1′ pocket of MMPs, where steric and lipophilic modulation can further enhance selectivity within the MMP family. This differentiates the 4-methyl compound from unsubstituted pipecolic or nipecotic acid-based MMP inhibitor scaffolds.

Fragment-Based Drug Discovery and Scaffold Hopping: 4-Methylpiperidine Privileged Structure

The 4-methylpiperidine scaffold is a validated privileged structure, as demonstrated by its presence in Argatroban (FDA-approved thrombin inhibitor) and in multiple preclinical candidates targeting CNS disorders [1]. Procurement of the Boc-protected 3-carboxylic acid derivative provides a direct entry point for fragment growing or scaffold hopping strategies, where the 4-methyl group serves as both a lipophilicity handle and a conformational anchor. The availability of separate cis and trans diastereomers [2] enables matched molecular pair analysis to deconvolute stereochemical contributions to target binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.